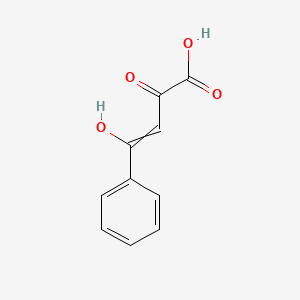

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid

Übersicht

Beschreibung

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid is an organic compound with the molecular formula C10H8O4 It is characterized by a phenyl group attached to a butenoic acid backbone, with hydroxyl and oxo functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid can be achieved through several methods. One common approach involves the condensation of benzaldehyde with pyruvic acid in the presence of a base, followed by oxidation. The reaction conditions typically include:

Reagents: Benzaldehyde, pyruvic acid, base (e.g., sodium hydroxide)

Solvent: Aqueous or organic solvent (e.g., ethanol)

Temperature: Room temperature to moderate heating

Oxidizing Agent: Hydrogen peroxide or other suitable oxidizing agents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Michael Addition Reactions

The α,β-unsaturated ketone moiety enables participation in Michael addition reactions with nucleophiles. Key findings include:

These reactions exploit the electron-deficient β-carbon for nucleophilic attack, forming six-membered heterocycles. The hydroxyl group at C4 stabilizes intermediates through hydrogen bonding, enhancing regioselectivity .

Condensation and Schiff Base Formation

The ketone and carboxylic acid groups facilitate condensation reactions:

-

With primary amines : Forms Schiff bases under mild conditions (benzene, 60–80°C), confirmed by NMR tautomer analysis (keto-enol equilibrium) .

-

With 1,2-diaminoanthraquinone : Undergoes tandem reactions to yield anthraquinone-fused heterocycles (75–90% yields), with potential applications in dye chemistry .

Tautomerism and Stability

Spectroscopic studies (¹H/¹³C NMR) reveal equilibrium between keto and enol forms in solution:

| Tautomer | δ(¹H) for Methine Proton | Dominance in DMSO-d₆ |

|---|---|---|

| Keto (2A) | 6.82 ppm (singlet) | Major (85%) |

| Enol (2B) | 5.94 ppm (broad) | Minor (15%) |

The enol form stabilizes via intramolecular hydrogen bonding between the hydroxyl and ketone groups .

Downstream Derivatives

| Derivative | Application | Synthetic Route |

|---|---|---|

| (E)-Benzylidenepyruvic acid | Fluorescent probes | Friedel-Crafts alkylation |

| Anthraquinone-Schiff base hybrids | Organic semiconductors | Condensation with diamines |

Mechanistic Insights

-

Ring-opening reactions : Occur via nucleophilic attack at the lactone carbonyl, followed by rearrangement (observed in furan-2,3-dione analogs) .

-

Steric effects : The phenyl group at C4 directs nucleophiles to the α-position, minimizing steric hindrance .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal and materials chemistry. Further studies could explore enantioselective transformations and catalytic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Key Intermediate in Drug Synthesis

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension and heart failure. Notable ACE inhibitors derived from this compound include:

- Enalapril

- Lisinopril

- Cilazapril

- Benazepril

These drugs are vital in treating cardiovascular diseases, showcasing the compound's relevance in therapeutic applications .

Synthetic Applications

Enzymatic Synthesis

Recent studies have highlighted the use of 4-hydroxy derivatives in biocatalytic processes. For instance, researchers have utilized Δ1-piperidine-2-carboxylate reductase from Pseudomonas species to facilitate asymmetric synthesis of derivatives of 4-hydroxy compounds. This enzymatic cascade reaction has shown high yields (57–85%) and enantiomeric excess (ee) ranging from 87% to 99%, making it a promising method for producing chiral intermediates .

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| (S,E)-2-hydroxy-4-phenylbutanoic acid | 57–85 | 87–99 |

Agricultural Chemistry

Pesticide Development

The compound has also been explored for its potential in developing agricultural chemicals, including pesticides. Its derivatives can serve as key intermediates in synthesizing agrochemicals that target specific pests while minimizing environmental impact . The ability to produce these compounds at a low cost and high purity makes them attractive for industrial applications.

Material Science

Polymer Chemistry

In material science, derivatives of this compound are being investigated for their properties in polymer chemistry. They can act as monomers or crosslinking agents, contributing to the development of new materials with enhanced mechanical and thermal properties .

Case Studies

Case Study: Synthesis of ACE Inhibitors

A pivotal study demonstrated the synthesis of enalapril using 4-hydroxy derivatives as starting materials. The synthetic route involved multiple steps, including aldol condensation and subsequent reductions, leading to high-purity final products suitable for pharmaceutical applications.

Case Study: Biocatalytic Processes

In another study, researchers successfully employed a biocatalytic approach using engineered E. coli strains to produce chiral intermediates from 4-hydroxy compounds. This method not only improved yield but also reduced the environmental footprint compared to traditional chemical methods .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. The compound’s effects are mediated through its functional groups, which interact with proteins and other biomolecules, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Hydroxy-4-oxo-4-phenylbut-2-enoic acid

- 4-Oxo-4-phenyl-2-butenoic acid

- 2-Oxo-4-phenylbut-3-enoic acid

Uniqueness

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-Hydroxy-2-oxo-4-phenylbut-3-enoic acid, a compound also known as (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid, has been the focus of various studies due to its significant biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group, a keto group, and a phenyl ring, which contribute to its diverse biological activities. The Z-isomer configuration is particularly noteworthy as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Key mechanisms include:

-

Enzyme Inhibition :

- It has been shown to inhibit kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism, which is significant in neurobiology and immunology.

-

Oxidative Stress Modulation :

- The compound may modulate oxidative stress responses, potentially providing protective effects against cellular damage.

-

Anti-inflammatory Effects :

- Research indicates that it exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2E)-2-hydroxy-4-oxo-4-phenylbut-2-enoic acid | E-isomer | Similar activity but different potency |

| 4-hydroxy-4-phenylbutanoic acid | Lacks keto group | Reduced biological activity |

| 2-hydroxy-4-oxo-4-phenylbutanoic acid | Different hydroxy position | Altered reactivity profile |

The Z-isomer configuration of this compound contributes to its unique biological properties compared to its E-isomer and other related compounds.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound remains limited, studies on related compounds suggest rapid absorption and systemic clearance rates. Toxicological assessments are necessary to evaluate safety for potential therapeutic use.

Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of 4-hydroxy acids, including 4-hydroxy-2-oxo-4-phenylbutanoic acid. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, suggesting their potential use in treating infections .

Inhibitory Effects on Viral Enzymes

Research utilizing molecular docking approaches demonstrated that 4-hydroxy-2-oxo-4-phenylbutanoic acid effectively binds to the active site of the Hantaan virus RNA-dependent RNA polymerase (RdRp). The compound showed stable binding interactions with manganese ions in the active site, indicating potential antiviral applications . The docking score was reported at −8.13 kcal/mol, suggesting strong binding affinity .

Eigenschaften

IUPAC Name |

4-hydroxy-2-oxo-4-phenylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-6,11H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZSEJLYYQDPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333609 | |

| Record name | 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103344-70-3 | |

| Record name | 4-hydroxy-2-oxo-4-phenylbut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.